molecular formula C19H11ClN4S B4957870 1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

Cat. No. B4957870
M. Wt: 362.8 g/mol
InChI Key: HPPFVXUHESWHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes that are involved in cell proliferation and inflammation. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile have been studied extensively. The compound has been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, the compound has been shown to induce apoptosis in cancer cells, which contributes to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile in lab experiments is its specificity for certain enzymes and cell types. This allows researchers to target specific pathways and study their effects on cell proliferation and inflammation. However, a limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different contexts.

Future Directions

There are several future directions for research on 1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile. One direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to study its effects on other diseases, such as tuberculosis and inflammatory diseases. Additionally, researchers can study the compound's mechanism of action in more detail to better understand its effects on specific enzymes and cell types. Finally, researchers can explore modifications to the compound to improve its specificity and potency.

Synthesis Methods

The synthesis of 1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzenethiol, which leads to the formation of 4-chloro-2-(phenylthio)benzaldehyde. The second step involves the reaction of the intermediate product with malononitrile, which results in the formation of 1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have anti-cancer properties, specifically against breast cancer cells. It has also been studied for its potential to inhibit the growth of tuberculosis bacteria. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4S/c20-12-7-5-11(6-8-12)17-13(9-21)18(23)24-15-3-1-2-4-16(15)25-19(24)14(17)10-22/h1-8,17H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPFVXUHESWHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

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